molecular formula C5H7F2NO2 B2601258 (S)-3-(Difluoromethoxy)pyrrolidin-2-one CAS No. 1807901-47-8

(S)-3-(Difluoromethoxy)pyrrolidin-2-one

Cat. No. B2601258
CAS RN: 1807901-47-8
M. Wt: 151.113
InChI Key: KZFCAXQHDCJGTK-VKHMYHEASA-N
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Description

Pyrrolidin-2-ones are a class of organic compounds that contain a pyrrolidinone ring, a five-membered lactam structure . They are found in many natural products and biologically active molecules .


Synthesis Analysis

Pyrrolidin-2-ones can be synthesized through various methods. One such method involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidin-2-ones can vary widely depending on the specific substituents attached to the ring . Without more specific information on “(S)-3-(Difluoromethoxy)pyrrolidin-2-one”, it’s difficult to provide a detailed analysis of its chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidin-2-ones can vary depending on their specific structure. For example, (5S)-5-(Trifluoromethyl)pyrrolidin-2-one is reported to react smoothly with sulfur tetrafluoride at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of pyrrolidin-2-ones and their derivatives, including (S)-3-(Difluoromethoxy)pyrrolidin-2-one, is significant in producing non-aromatic heterocyclic compounds. These compounds are found in the structures of many natural products and biologically active molecules, making them important for the synthesis of new medicinal substances with enhanced biological activity (Rubtsova et al., 2020).
  • Research on pyrrolidin-2-ones has also led to the discovery of their preferred molecular conformations. For instance, pyrrolidin-2-one has been found to favor an envelope conformation, which is crucial for understanding its chemical behavior and potential applications in scientific research (Riggs, 1985).

Catalysis and Organic Synthesis

  • Pyrrolidin-2-ones are employed as catalysts in various chemical reactions. For example, they are used in asymmetric synthesis involving organocatalytic processes, which are pivotal in creating compounds with specific molecular orientations, relevant in pharmaceutical and material sciences (Zhi et al., 2016).
  • These compounds also play a role in the synthesis of complex molecules like pyrrolidines, which have applications in organic synthesis, metal catalysis, and organocatalysis. Pyrrolidin-2-ones serve as starting materials for such syntheses, demonstrating their versatility and importance in chemical research (Otero-Fraga et al., 2017).

Pharmaceutical and Biological Research

  • The structural aspects of pyrrolidin-2-ones are integral to their application in pharmaceutical research. They are found in the structure of various biologically active natural products, making them valuable in the synthesis of drugs and therapeutic agents. This includes the study of their reaction as acceptors in conjugate addition reactions for the synthesis of bioactive 2-pyrrolidinones and pyrrolidines (Alves, 2007).

Mechanism of Action

The mechanism of action of pyrrolidin-2-ones can vary widely depending on their specific structure and the context in which they are used. For example, some pyrrolidin-2-ones have been studied for their antifungal activity .

Future Directions

The future directions for research on pyrrolidin-2-ones could involve further exploration of their synthesis, properties, and potential applications. For example, new methods for their synthesis could be developed, or their potential uses in medicine or other fields could be explored .

properties

IUPAC Name

(3S)-3-(difluoromethoxy)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)10-3-1-2-8-4(3)9/h3,5H,1-2H2,(H,8,9)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFCAXQHDCJGTK-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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